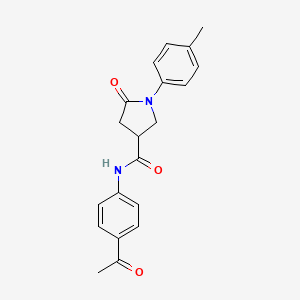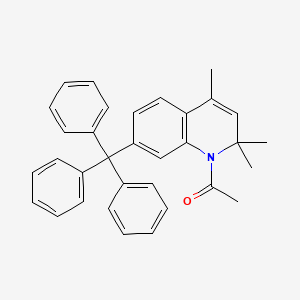
N-(2-oxothiolan-3-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-oxothiolan-3-yl)benzenesulfonamide is a chemical compound that features a benzenesulfonamide group attached to a 2-oxothiolan-3-yl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-oxothiolan-3-yl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with a thiolactone derivative. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-oxothiolan-3-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Aplicaciones Científicas De Investigación
N-(2-oxothiolan-3-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial properties.
Medicine: Explored as a potential therapeutic agent due to its ability to inhibit certain enzymes.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(2-oxothiolan-3-yl)benzenesulfonamide often involves the inhibition of specific enzymes or proteins. For example, it may inhibit bacterial enzymes, leading to antibacterial effects. The molecular targets and pathways involved can vary depending on the specific application but often include interactions with the active sites of enzymes, disrupting their normal function.
Comparación Con Compuestos Similares
Similar Compounds
N-(thiazol-2-yl)benzenesulfonamide: Similar structure but with a thiazole ring instead of a thiolane ring.
N-(pyridin-2-yl)benzenesulfonamide: Contains a pyridine ring.
N-(quinolin-2-yl)benzenesulfonamide: Features a quinoline ring.
Uniqueness
N-(2-oxothiolan-3-yl)benzenesulfonamide is unique due to the presence of the 2-oxothiolan-3-yl moiety, which can impart different chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with specific desired activities.
Propiedades
Fórmula molecular |
C10H11NO3S2 |
|---|---|
Peso molecular |
257.3 g/mol |
Nombre IUPAC |
N-(2-oxothiolan-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C10H11NO3S2/c12-10-9(6-7-15-10)11-16(13,14)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2 |
Clave InChI |
ZQELFYFFCAVVSJ-UHFFFAOYSA-N |
SMILES canónico |
C1CSC(=O)C1NS(=O)(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Amino-3-(4-methylphenyl)-4-(2,4,6-trimethylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11642865.png)
![N-(4-nitrophenyl)-N'-[(4Z)-2-oxo-1,2-dihydro-4H-3,1-benzoxazin-4-ylidene]acetohydrazide](/img/structure/B11642881.png)
![N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-3,5-diethoxybenzamide](/img/structure/B11642888.png)
![1,4-Bis[(4-iodophenyl)sulfonyl]-2-methylpiperazine](/img/structure/B11642892.png)
![ethyl 4-(3-bromo-4,5-dimethoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B11642896.png)
![N-(3-bromophenyl)-2-{[3-cyano-6-oxo-4-(thiophen-2-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B11642910.png)
![4-({[2-(4-Benzyl-2,2-dimethyloxan-4-YL)ethyl]amino}methyl)-N,N-dimethylaniline](/img/structure/B11642914.png)

![5-[4-(benzyloxy)-3,5-dichlorobenzylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11642929.png)

![ethyl (2Z)-5-(3,4-diethoxyphenyl)-2-(4-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11642938.png)
![3-(5-{[2-(3-aminophenyl)-1H-benzimidazol-6-yl]oxy}-1H-benzimidazol-2-yl)aniline](/img/structure/B11642941.png)
![4,6-dimethyl-2-oxo-1-{[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}-1,2-dihydropyridine-3-carbonitrile](/img/structure/B11642963.png)
![4-Chloro-2,2-dimethyl-2,3-dihydro-1H-benzo[f]isoindolium](/img/structure/B11642967.png)
